molecular formula C7H18Cl2N2O B8179721 N,N-Dimethyl-3-morpholinemethanamine 2HCl

N,N-Dimethyl-3-morpholinemethanamine 2HCl

Cat. No.: B8179721
M. Wt: 217.13 g/mol
InChI Key: YKADTGWWQIKXBU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-morpholinemethanamine 2HCl is a chemical compound with the molecular formula C7H18Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-morpholinemethanamine 2HCl typically involves the reaction of morpholine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-morpholinemethanamine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N,N-Dimethyl-3-morpholinemethanamine 2HCl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-morpholinemethanamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-piperidinemethanamine dihydrochloride
  • N,N-Dimethyl-3-pyrrolidinemethanamine dihydrochloride
  • N,N-Dimethyl-3-azetidinemethanamine dihydrochloride

Uniqueness

N,N-Dimethyl-3-morpholinemethanamine 2HCl is unique due to its morpholine ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different ring structures or substituents .

Properties

IUPAC Name

N,N-dimethyl-1-morpholin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)5-7-6-10-4-3-8-7;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKADTGWWQIKXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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